molecular formula C14H14BrNO3S B2958320 N-(3-bromophenyl)-2-phenoxyethanesulfonamide CAS No. 1351590-33-4

N-(3-bromophenyl)-2-phenoxyethanesulfonamide

Cat. No. B2958320
M. Wt: 356.23
InChI Key: FCJONHNNWKCUEK-UHFFFAOYSA-N
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Description

“N-(3-bromophenyl)-2-phenoxyethanesulfonamide” is a complex organic compound that contains several functional groups. It has a sulfonamide group (-SO2NH2), which is common in many antibiotics . It also contains a bromophenyl group, which is a benzene ring with a bromine atom attached, and a phenoxy group, which is a benzene ring attached to an oxygen atom .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the sulfonamide group and the introduction of the bromophenyl and phenoxy groups. The synthesis could potentially involve an amidation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray diffraction, NMR spectroscopy, and mass spectroscopy are typically used to analyze the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atom on the bromophenyl group could potentially be replaced via a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Anticancer Activity

Bromophenol derivatives have shown promising anticancer activities. A study on a novel bromophenol derivative, BOS-102, demonstrated its efficacy in inhibiting cell proliferation in human A549 lung cancer cells. It induced G0/G1 cell cycle arrest by targeting cyclin D1 and cyclin-dependent kinase 4 (CDK4) and promoted apoptosis through several pathways, including caspase-3 activation and enhancement of reactive oxygen species (ROS) generation. This suggests that bromophenol derivatives like BOS-102 could potentially be developed into anticancer drugs (Guo et al., 2018).

Carbonic Anhydrase Inhibition

Another application of bromophenol derivatives is in the inhibition of carbonic anhydrase (CA), an enzyme involved in various physiological processes. Novel bromophenol compounds were synthesized and tested against human isoforms hCA I and hCA II. These compounds showed potent inhibitory activity, suggesting potential applications in treating conditions where CA activity is implicated (Akbaba et al., 2013).

Oxidative Treatment in Water

Bromophenols are commonly found in aquatic environments due to industrial use. Research on the oxidation kinetics of bromophenols like 2,4-bromophenol (2,4-DBP) and their transformation into brominated polymeric products during water treatment with UV/persulfate (PDS) or UV/hydrogen peroxide (H2O2) has significant implications for environmental management. Such studies help in understanding the formation of potentially toxic by-products and optimizing water treatment processes to minimize their impact (Luo et al., 2019).

Antioxidant Activity

Bromophenol derivatives isolated from marine red algae have demonstrated potent antioxidant activity. These compounds, including new and previously known structures, have been shown to scavenge free radicals more effectively than traditional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This indicates the potential of bromophenol derivatives in developing natural antioxidant agents for food preservation and health applications (Li et al., 2011).

Drug Metabolism

The application of biocatalysis to drug metabolism, using bromophenol derivatives as substrates, has been explored to generate mammalian metabolites. This approach aids in the structural characterization of drug metabolites, supporting drug development and clinical investigations (Zmijewski et al., 2006).

Safety And Hazards

As with any chemical compound, handling “N-(3-bromophenyl)-2-phenoxyethanesulfonamide” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound .

Future Directions

The potential applications and future research directions for this compound would depend on its properties and biological activity. It could potentially be studied for its antibacterial activity, given the presence of the sulfonamide group .

properties

IUPAC Name

N-(3-bromophenyl)-2-phenoxyethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c15-12-5-4-6-13(11-12)16-20(17,18)10-9-19-14-7-2-1-3-8-14/h1-8,11,16H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJONHNNWKCUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-phenoxyethanesulfonamide

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